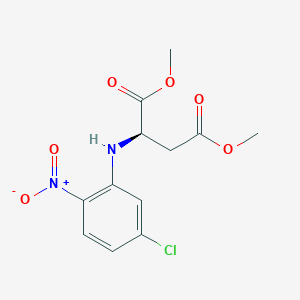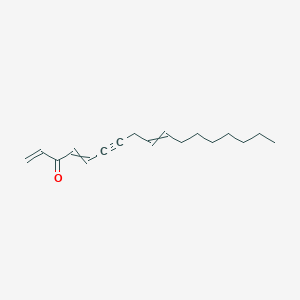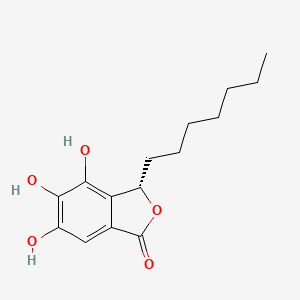
Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethyl ester group, a chloro-nitrophenyl moiety, and an aspartate backbone. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, pharmacology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate typically involves the reaction of dimethyl aspartate with 5-chloro-2-nitroanilineThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .
化学反应分析
Types of Reactions
Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and bases like sodium hydroxide (NaOH) for hydrolysis. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted phenyl derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
科学研究应用
Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity and specificity .
相似化合物的比较
Similar Compounds
- Dimethyl 2-(5-chloro-2-nitrophenyl)malonate
- Dimethyl 2-(3-nitrobenzylidene)malonate
- Diethyl 2-(3,5-dimethoxybenzyl)malonate
Uniqueness
Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Continued exploration of its properties and applications will likely yield new insights and innovations.
属性
CAS 编号 |
714569-91-2 |
|---|---|
分子式 |
C12H13ClN2O6 |
分子量 |
316.69 g/mol |
IUPAC 名称 |
dimethyl (2R)-2-(5-chloro-2-nitroanilino)butanedioate |
InChI |
InChI=1S/C12H13ClN2O6/c1-20-11(16)6-9(12(17)21-2)14-8-5-7(13)3-4-10(8)15(18)19/h3-5,9,14H,6H2,1-2H3/t9-/m1/s1 |
InChI 键 |
NDMDFQSWVGDYTN-SECBINFHSA-N |
手性 SMILES |
COC(=O)C[C@H](C(=O)OC)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
规范 SMILES |
COC(=O)CC(C(=O)OC)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methyl-6-[(trimethylsilyl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12534892.png)
![[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene](/img/structure/B12534901.png)




![1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12534950.png)
![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)

![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)
